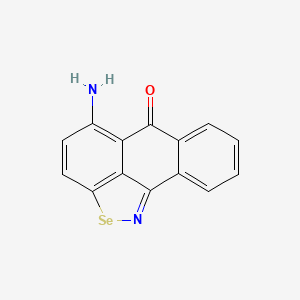
5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one is a chemical compound with the molecular formula C14H8N2OSe and a molecular weight of 299.19 . This compound is part of the anthraquinone family, which is known for its diverse applications in various fields such as dyes, pigments, and pharmaceuticals. The presence of selenium in its structure adds unique properties that make it of particular interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one typically involves the reaction of anthraquinone derivatives with selenium-containing reagents. One common method is the cyclization of 5-aminoanthraquinone with selenium dioxide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid, at elevated temperatures to facilitate the formation of the selenazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions are essential to ensure consistency and quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert it into selenol or selenide forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxide, selenol, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its anticancer properties, as selenium-containing compounds are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one involves its interaction with cellular components. The selenium atom in the compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The compound may also interact with specific proteins and enzymes, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to form stable compounds and its role in biological systems make this compound particularly valuable for research in medicinal chemistry and materials science.
Properties
CAS No. |
6313-42-4 |
|---|---|
Molecular Formula |
C14H8N2OSe |
Molecular Weight |
299.20 g/mol |
IUPAC Name |
10-amino-14-selena-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C14H8N2OSe/c15-9-5-6-10-12-11(9)14(17)8-4-2-1-3-7(8)13(12)16-18-10/h1-6H,15H2 |
InChI Key |
LRDQANSCRBWGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=N[Se]C4=C3C(=C(C=C4)N)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















